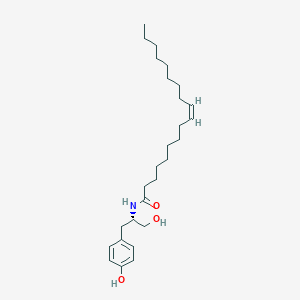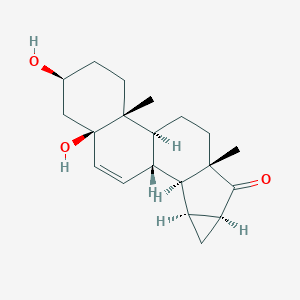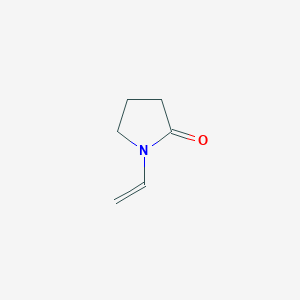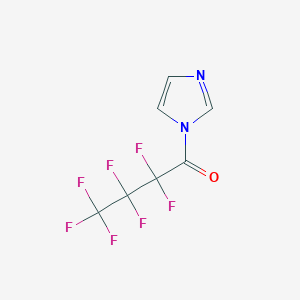![molecular formula C8H14O3 B125027 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone CAS No. 144829-98-1](/img/structure/B125027.png)
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone, also known as dihydrojasmone, is a cyclic ketone that belongs to the family of jasmonates. It is a colorless liquid with a pleasant floral odor that is widely used in the fragrance and flavor industry. In recent years, the scientific community has shown a growing interest in dihydrojasmone due to its potential applications in various fields, including agriculture, medicine, and biotechnology.
作用机制
The exact mechanism of action of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene is not fully understood, but it is believed to act through the activation of the jasmonate signaling pathway. This pathway is involved in various physiological processes, including defense against pathogens, regulation of growth and development, and response to environmental stress. Dihydrojasmone has been shown to activate the expression of several genes involved in the jasmonate pathway, which may contribute to its biological effects.
Biochemical and physiological effects:
Dihydrojasmone has been shown to modulate various biochemical and physiological processes, including cell proliferation, apoptosis, inflammation, and oxidative stress. It has been found to inhibit the growth of cancer cells and induce apoptosis through the activation of caspases, which are involved in the programmed cell death pathway. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to reduce the expression of pro-inflammatory cytokines and chemokines, which may contribute to its anti-inflammatory effects. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.
实验室实验的优点和局限性
Dihydrojasmone has several advantages as a research tool, including its high purity, stability, and low toxicity. It can be easily synthesized in large quantities and is readily available from commercial sources. However, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has some limitations as a research tool, including its limited solubility in water and some organic solvents. Moreover, its mechanism of action is not fully understood, which may limit its use in some experimental systems.
未来方向
There are several future directions for research on 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene, including the elucidation of its mechanism of action, the identification of its molecular targets, and the development of more efficient synthesis methods. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has potential applications in various fields, including agriculture, medicine, and biotechnology. It may be used as a natural pesticide or herbicide, as well as a chemotherapeutic agent for the treatment of cancer. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene may be used as a flavor or fragrance ingredient in various products. Further research is needed to fully explore the potential of 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene and its derivatives.
合成方法
Dihydrojasmone can be synthesized by several methods, including the oxidation of natural jasmonic acid, the reduction of jasmonyl chloride, and the cyclization of 3-methyl-2-pentenoic acid. The most commonly used method is the reduction of jasmonyl chloride with sodium borohydride, which yields 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene with high purity and yield.
科学研究应用
Dihydrojasmone has been extensively studied for its various biological activities, including anti-inflammatory, anti-cancer, and anti-oxidant properties. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of many inflammatory diseases. Moreover, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been found to induce apoptosis in various cancer cell lines, suggesting its potential as a chemotherapeutic agent. Additionally, 1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanonene has been shown to possess potent anti-oxidant activity, which may protect against oxidative stress-induced damage.
属性
CAS 编号 |
144829-98-1 |
|---|---|
产品名称 |
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone |
分子式 |
C8H14O3 |
分子量 |
158.19 g/mol |
IUPAC 名称 |
1-[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]ethanone |
InChI |
InChI=1S/C8H14O3/c1-5(9)7-6(2)10-8(3,4)11-7/h6-7H,1-4H3/t6-,7-/m1/s1 |
InChI 键 |
DECGIDYVUDWJEE-RNFRBKRXSA-N |
手性 SMILES |
C[C@@H]1[C@H](OC(O1)(C)C)C(=O)C |
SMILES |
CC1C(OC(O1)(C)C)C(=O)C |
规范 SMILES |
CC1C(OC(O1)(C)C)C(=O)C |
同义词 |
D-threo-2-Pentulose, 1,5-dideoxy-3,4-O-(1-methylethylidene)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)


![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)


![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)




